6-Chloro-2-(1-piperazinyl)quinoxaline
Description
6-Chloro-2-(1-piperazinyl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a chlorine atom at position 6 and a piperazine moiety at position 2. This structure confers unique physicochemical and pharmacological properties, making it a scaffold of interest in medicinal chemistry. The compound is synthesized via nucleophilic aromatic substitution, where piperazine reacts with a chloroquinoxaline precursor under phase-transfer catalysis (PTC) or reflux conditions in ethanol .
Properties
Molecular Formula |
C12H13ClN4 |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
6-chloro-2-piperazin-1-ylquinoxaline |
InChI |
InChI=1S/C12H13ClN4/c13-9-1-2-10-11(7-9)15-8-12(16-10)17-5-3-14-4-6-17/h1-2,7-8,14H,3-6H2 |
InChI Key |
PSJNXVYMPJQNGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=C3C=C(C=CC3=N2)Cl |
Synonyms |
6-chloro-2-(1-piperazinyl)quinoxaline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and structural profiles of 6-chloro-2-(1-piperazinyl)quinoxaline can be contextualized against analogs with modifications to the quinoxaline core, piperazine substituents, or additional functional groups. Below is a comparative analysis based on synthesis, substituent effects, and biological activities:
Structural and Functional Modifications
Substituent Effects on Activity
- Piperazine Modifications: The parent compound’s piperazine group is critical for serotonin-mimetic activity . Introducing carboxamide groups (e.g., compound 6a) shifts activity toward immunomodulation, likely due to enhanced hydrogen bonding with biological targets . Bulky aromatic substituents on piperazine (e.g., methoxyphenyl in ) improve antiplasmodial efficacy by increasing lipophilicity and target affinity .
Core Functionalization :
Hybrid Structures :
Research Findings and Mechanistic Insights
- Antimicrobial Activity : Chlorine and ethoxycarbonyl groups synergize in ’s derivatives to disrupt Mycobacterium tuberculosis cell walls .
- CNS Applications : The unmodified piperazine in the parent compound allows cross-talk with serotonin receptors, a trait diminished in bulkier analogs .
- Parasitic Targets : Di-N-oxide derivatives exhibit dual inhibition of Plasmodium falciparum and Leishmania enzymes, attributed to their ability to interfere with heme detoxification pathways .
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